Cas no 88962-86-1 (1-Bromo-5-iodopentane)

1-Bromo-5-iodopentane (CAS: 5457-83-2) is a bifunctional alkyl halide featuring both bromine and iodine substituents on a linear pentane chain. This compound is commonly utilized as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling methodologies. The presence of two distinct halogen atoms allows for selective functionalization, enabling the stepwise introduction of different moieties. Its moderate reactivity and stability under controlled conditions make it suitable for applications in pharmaceutical and materials chemistry. The compound is typically handled under inert conditions to prevent degradation. Purity and precise stoichiometry are critical for reproducible results in synthetic workflows.
1-Bromo-5-iodopentane structure
1-Bromo-5-iodopentane structure
Product name:1-Bromo-5-iodopentane
CAS No:88962-86-1
MF:C5H10BrI
Molecular Weight:276.9409
CID:618017
PubChem ID:13185398

1-Bromo-5-iodopentane 化学的及び物理的性質

名前と識別子

    • Pentane, 1-bromo-5-iodo-
    • 1-bromo-5-iodopentane
    • SCHEMBL2734647
    • DTXSID40525782
    • 88962-86-1
    • 1-Bromo-5-iodopentane
    • インチ: InChI=1S/C5H10BrI/c6-4-2-1-3-5-7/h1-5H2
    • InChIKey: FWDOLPSHUHIDGX-UHFFFAOYSA-N
    • SMILES: C(CCBr)CCI

計算された属性

  • 精确分子量: 275.90106g/mol
  • 同位素质量: 275.90106g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 7
  • 回転可能化学結合数: 4
  • 複雑さ: 31.3
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 0Ų

1-Bromo-5-iodopentane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B000495-100mg
1-Bromo-5-iodopentane
88962-86-1
100mg
$ 816.00 2023-04-19
TRC
B000495-250mg
1-Bromo-5-iodopentane
88962-86-1
250mg
$ 1642.00 2023-04-19
TRC
B000495-25mg
1-Bromo-5-iodopentane
88962-86-1
25mg
$ 207.00 2023-04-19

1-Bromo-5-iodopentane 関連文献

1-Bromo-5-iodopentaneに関する追加情報

1-Bromo-5-Iodopentane: A Comprehensive Overview

1-Bromo-5-iodopentane (CAS No: 88962-86-1) is a unique organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound, characterized by its bromine and iodine substituents on a pentane backbone, exhibits intriguing chemical properties that make it a valuable tool in various research and industrial applications.

The structure of 1-bromo-5-iodopentane is defined by a five-carbon chain with bromine attached to the first carbon and iodine to the fifth carbon. This configuration imparts distinct electronic and steric properties, which are crucial for its reactivity in various chemical reactions. Recent studies have highlighted its potential as a versatile building block in organic synthesis, particularly in the construction of complex molecules with specific stereochemical requirements.

One of the most notable aspects of 1-bromo-5-iodopentane is its role in cross-coupling reactions, a cornerstone of modern organic chemistry. The compound's ability to undergo Suzuki-Miyaura coupling reactions has been extensively explored, demonstrating its utility in forming biaryl and heteroaryl compounds with high efficiency. Researchers have reported that the presence of both bromine and iodine substituents enhances the reactivity of the molecule, making it an ideal substrate for these transformations.

Moreover, 1-bromo-5-iodopentane has found applications in polymer science, where it serves as a precursor for the synthesis of functional polymers. Its ability to participate in radical polymerization reactions has led to the development of novel materials with tailored properties, such as improved thermal stability and mechanical strength. These advancements underscore the compound's versatility across diverse scientific disciplines.

In the field of pharmacology, 1-bromo-5-iodopentane has been investigated for its potential as a drug delivery agent. Studies have shown that its unique chemical structure allows for efficient encapsulation of bioactive molecules within nanocarriers, enhancing their bioavailability and targeting capabilities. This application holds promise for advancing therapeutic strategies in oncology and infectious diseases.

The synthesis of 1-bromo-5-iodopentane involves a multi-step process that typically begins with the halogenation of pentane derivatives. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste generation. These developments align with the growing emphasis on sustainable chemistry practices.

From an analytical standpoint, 1-bromo-5-iodopentane can be characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into the compound's molecular structure and purity, ensuring its quality for downstream applications.

In conclusion, 1-bromo-5-iodopentane (CAS No: 88962-86-1) is a multifaceted compound with wide-ranging applications in organic synthesis, materials science, and pharmacology. Its unique chemical properties and reactivity continue to drive innovative research, positioning it as a key player in advancing scientific discovery and industrial development.

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